
5-(3-Chlorophenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorophenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones It is characterized by a pyrazinone ring substituted with a 3-chlorophenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)pyrazin-2(1H)-one typically involves the condensation of 3-chlorobenzoyl chloride with pyrazin-2(1H)-one. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be streamlined using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chlorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Oxidized pyrazinone derivatives.
Reduction: Reduced forms of the pyrazinone ring.
Substitution: Substituted pyrazinone derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
5-(3-Chlorophenyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-Chlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylpyrazin-2(1H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-(4-Chlorophenyl)pyrazin-2(1H)-one: Similar structure but with the chlorine atom in a different position, potentially leading to different properties.
5-(3-Bromophenyl)pyrazin-2(1H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
5-(3-Chlorophenyl)pyrazin-2(1H)-one is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can enhance its reactivity in certain chemical reactions and may contribute to its potential as a lead compound in drug discovery.
Propriétés
Numéro CAS |
88066-89-1 |
|---|---|
Formule moléculaire |
C10H7ClN2O |
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14) |
Clé InChI |
GNKNPXDGFFJDQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


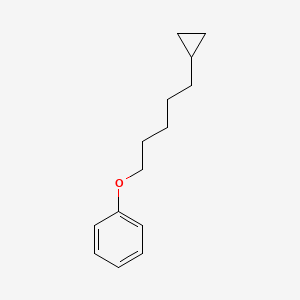

![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)

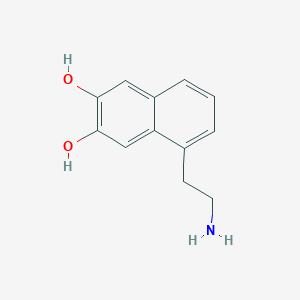
![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)
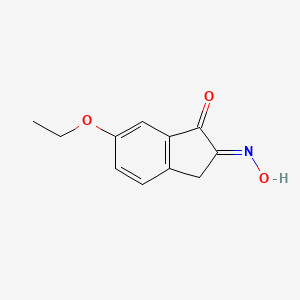


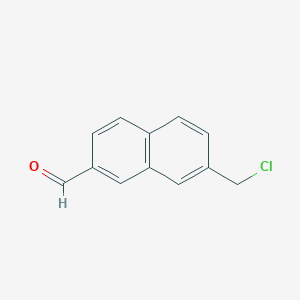
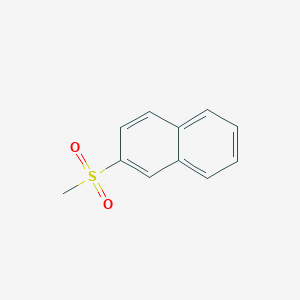
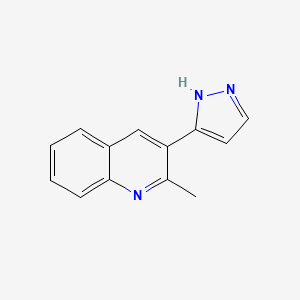
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)

